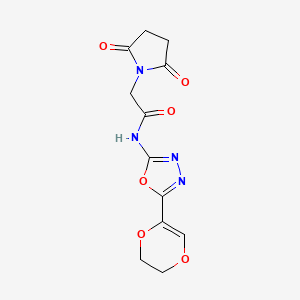

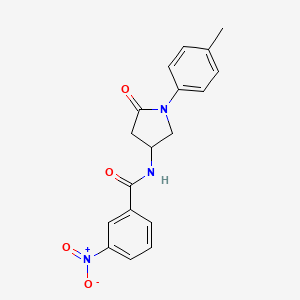

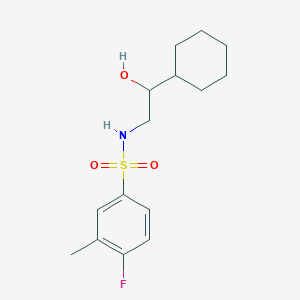

![molecular formula C23H24N4O7S2 B2478483 Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 921109-30-0](/img/structure/B2478483.png)

Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several interesting substructures, including a 1,2,4-benzothiadiazine-1,1-dioxide ring , a 6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine , and a 1,4-benzodioxan . These structures are known to have various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods available for synthesizing similar structures. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole can be synthesized in high yields over four steps from readily available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-benzothiadiazine-1,1-dioxide ring, for example, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Biological Activities

This chemical compound is involved in the synthesis of various molecules with potential biological activities. One study outlines the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Crystal Structure Analysis

Another aspect of research on this compound includes crystal structure analysis. A study reported the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which is a product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. This analysis revealed the conformation of two independent molecules in the asymmetric unit, highlighting the compound's structural features (Faizi et al., 2016).

Antibacterial and Anticancer Potential

The compound's derivatives have been explored for their antibacterial and anticancer potential. A notable study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These derivatives were also evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to sodium diclofenac (Abu‐Hashem et al., 2020).

Mycobacterium Tuberculosis Inhibition

Research on this compound also extends to the treatment of tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized for evaluation against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound, showing significant activity against all tests with no cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Propriétés

IUPAC Name |

ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7S2/c1-2-32-23(29)26-7-9-27(10-8-26)36(30,31)16-5-3-15(4-6-16)21(28)25-22-24-17-13-18-19(14-20(17)35-22)34-12-11-33-18/h3-6,13-14H,2,7-12H2,1H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFYYXKDLXORTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

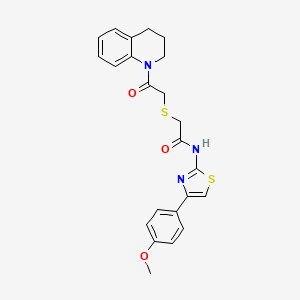

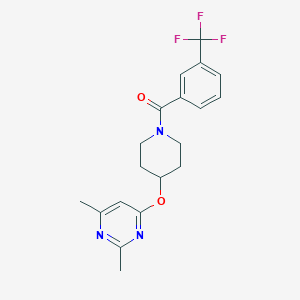

![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)

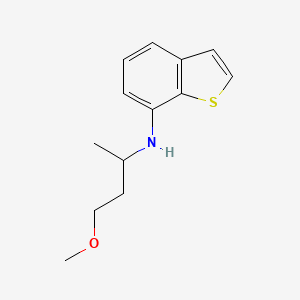

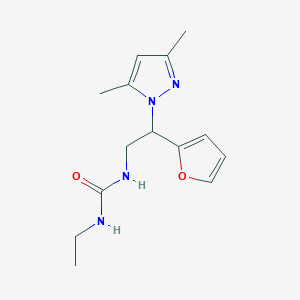

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)

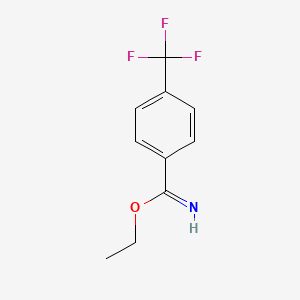

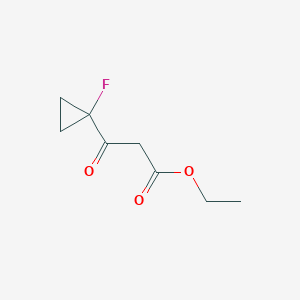

![1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine](/img/structure/B2478418.png)

![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)